molecular formula C14H14MgO6S2 B1631713 Magnesium p-toluenesulphonate CAS No. 51650-46-5

Magnesium p-toluenesulphonate

Cat. No.: B1631713
CAS No.: 51650-46-5
M. Wt: 366.7 g/mol
InChI Key: WJQZISRFIXEZLJ-UHFFFAOYSA-L
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Description

Magnesium p-toluenesulphonate is an organometallic compound formed by the reaction of p-toluenesulphonic acid with magnesium ions. It is known for its solubility in water and some organic solvents like ethanol. This compound is stable under normal conditions but can decompose when heated, releasing toxic gases. It is commonly used as a catalyst in organic synthesis reactions, such as the Grignard reaction, and has applications in the electronics industry, particularly in semiconductor manufacturing .

Preparation Methods

Magnesium p-toluenesulphonate can be synthesized by reacting p-toluenesulphonic acid with magnesium metal. The typical procedure involves placing p-toluenesulphonic acid and magnesium metal (either in the form of strips or powder) in a reaction vessel. The reaction is carried out at an appropriate temperature and for a specific duration to ensure complete reaction. After the reaction, the product is isolated through filtration or other separation methods. Industrial production follows a similar process but on a larger scale, ensuring the reaction conditions are optimized for maximum yield .

Chemical Reactions Analysis

Magnesium p-toluenesulphonate undergoes various chemical reactions, including:

    Hydrolysis: It can hydrolyze to form p-toluenesulphonic acid and magnesium hydroxide.

    Substitution Reactions: It can participate in substitution reactions where the p-toluenesulphonate group is replaced by other functional groups.

    Catalytic Reactions: It is used as a catalyst in organic synthesis, such as the Grignard reaction, where it facilitates the formation of carbon-carbon bonds.

Common reagents used in these reactions include water (for hydrolysis) and various organic reagents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Magnesium p-toluenesulphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of magnesium p-toluenesulphonate involves its ability to act as a catalyst in various chemical reactions. It facilitates the formation of carbon-carbon bonds by stabilizing reaction intermediates and lowering the activation energy required for the reaction to proceed. The molecular targets and pathways involved depend on the specific reaction and the reagents used .

Comparison with Similar Compounds

Magnesium p-toluenesulphonate can be compared with other similar compounds such as:

This compound stands out due to its unique combination of solubility, stability, and catalytic properties, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

magnesium;4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C7H8O3S.Mg/c2*1-6-2-4-7(5-3-6)11(8,9)10;/h2*2-5H,1H3,(H,8,9,10);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJQZISRFIXEZLJ-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].[Mg+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14MgO6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

104-15-4 (Parent)
Record name Magnesium p-toluenesulphonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051650465
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID00199589
Record name Magnesium p-toluenesulphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00199589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51650-46-5
Record name Magnesium p-toluenesulphonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051650465
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Magnesium p-toluenesulphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00199589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Magnesium p-toluenesulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.052.106
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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